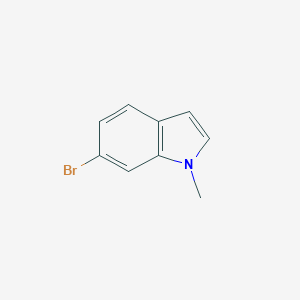

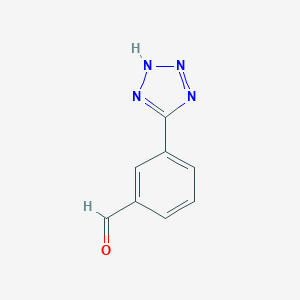

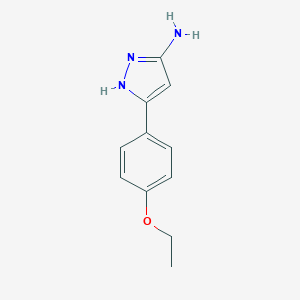

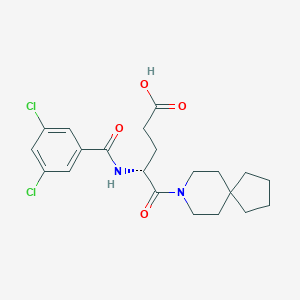

![molecular formula C13H19N3O3 B159901 N-[2-(diethylamino)ethyl]-4-nitrobenzamide CAS No. 1664-52-4](/img/structure/B159901.png)

N-[2-(diethylamino)ethyl]-4-nitrobenzamide

概要

説明

“N-[2-(diethylamino)ethyl]-4-nitrobenzamide” is a chemical compound that has been studied for its various properties . It is a relatively small molecule, which allows it to easily pass through cell membranes and interact with biological targets.

Synthesis Analysis

The compound was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction . The solid complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry, indicating the formation of an ion-associate or ion-pair complex .Molecular Structure Analysis

The molecular formula of “this compound” is C13H19N3O3 . The ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets .Chemical Reactions Analysis

The synthesis pathway for “this compound” involves the reaction of 4-nitrobenzene-1,2-diamine with diethylamine in the presence of a suitable catalyst.Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 265.308 Da . It is stored at a temperature of 4 degrees Celsius and has a melting point of 64-65 degrees Celsius .科学的研究の応用

1. Pharmacokinetics, Formulation, and Safety

N-[2-(diethylamino)ethyl]-4-nitrobenzamide, also known as N,N-diethyl-3-methylbenzamide (deet), is a topical insect repellent effective against mosquitoes, flies, fleas, and ticks. Its pharmacokinetics involve rapid skin penetration and biodistribution, with complete metabolism and elimination in both humans and animals. Deet formulations are designed to extend protection duration while minimizing skin penetration, a key consideration in product development. Despite its general safety, deet has been linked to side effects like toxic encephalopathy, seizures, and dermatitis in rare cases (Qiu, Jun, & Mccall, 1998).

2. Degradation Processes and Stability

Nitisinone, a derivative of this compound, exhibits increased stability with higher pH levels. In conditions similar to human gastric juice, it degrades into stable by-products like 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), highlighting the importance of understanding its stability and degradation pathways (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

3. Genotoxicity Assessment

1-Ethyl-1-nitrosourea, a related compound, is a potent ethylating agent and has been used in research to understand mutagenesis in various species. It is known for inducing GC-AT transitions among other base substitutions, offering insights into the genotoxicity and mutational patterns of similar compounds (Shibuya & Morimoto, 1993).

4. Environmental Impact and Emissions

Understanding the environmental impact of related compounds, such as nitrous oxide emissions from aquaculture systems and the stability of nitroso compounds in various environments, is crucial for assessing the ecological footprint and potential hazards of this compound and its derivatives (Hu, Lee, Chandran, Kim, & Khanal, 2012).

作用機序

While the exact mechanism of action for “N-[2-(diethylamino)ethyl]-4-nitrobenzamide” is not explicitly stated in the sources, it is mentioned that the formation of ion-associate complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .

Safety and Hazards

The safety information for “N-[2-(diethylamino)ethyl]-4-nitrobenzamide” includes several hazard statements such as H302, H312, H315, H318, H332, H335 . These codes represent various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335).

特性

IUPAC Name |

N-[2-(diethylamino)ethyl]-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-3-15(4-2)10-9-14-13(17)11-5-7-12(8-6-11)16(18)19/h5-8H,3-4,9-10H2,1-2H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFMPXFHVNRUKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2169-41-7 (mono-hydrochloride) | |

| Record name | 4-Nitroprocainamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40168097 | |

| Record name | 4-Nitroprocainamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1664-52-4 | |

| Record name | 4-Nitroprocainamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitroprocainamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

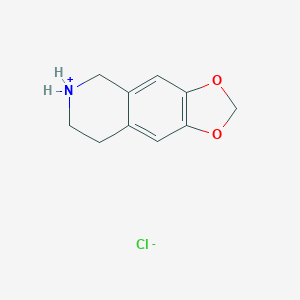

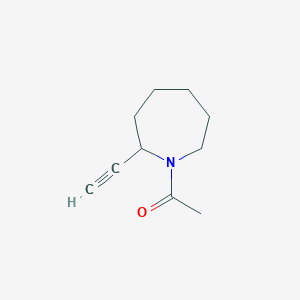

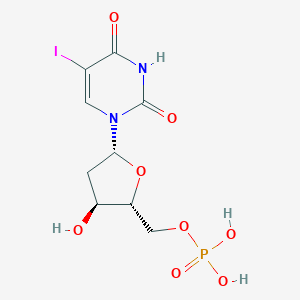

![[(1R,4S)-4-(2-amino-6-oxo-3H-purin-9-yl)cyclopent-2-en-1-yl] (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate](/img/structure/B159831.png)